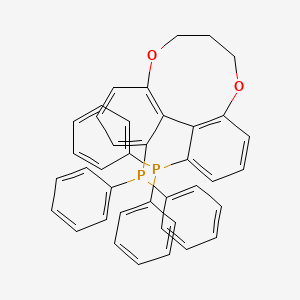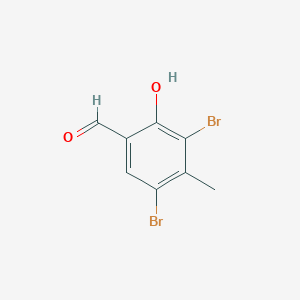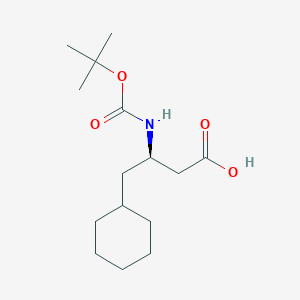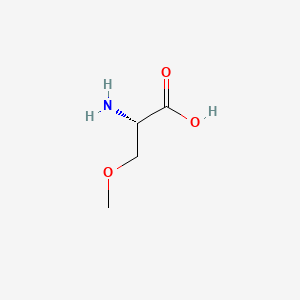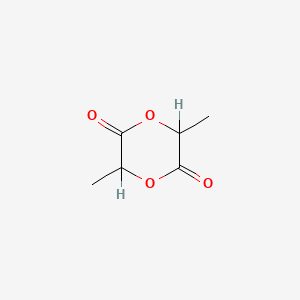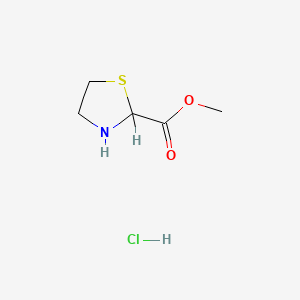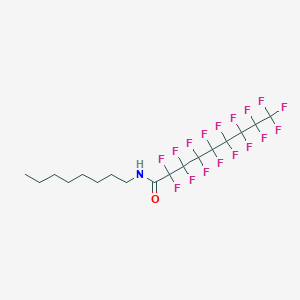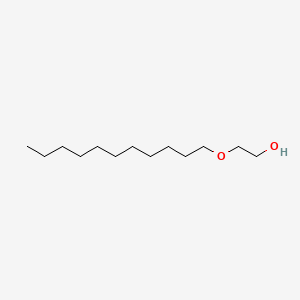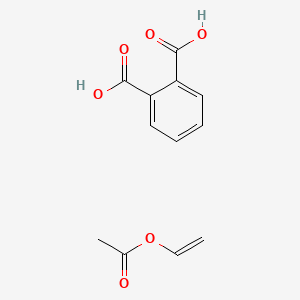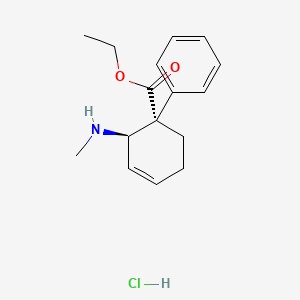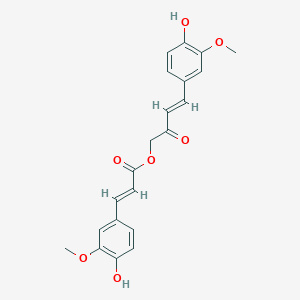
卡雷宾 A
描述
Calebin A is a naturally occurring compound found in the leaves of the Calabar bean plant (Physostigma venenosum). It is a member of the indole alkaloid class of compounds, which are characterized by their nitrogen-containing ring structures. Calebin A has a variety of biological activities and has been studied for its potential therapeutic applications.
科学研究应用
抗癌特性
卡雷宾 A 是一种发现于姜黄中的天然化合物,在癌症治疗中显示出前景。研究表明其在诱导多药耐药人胃腺癌细胞凋亡和抑制细胞生长方面有效。卡雷宾 A 影响丝裂原活化蛋白激酶 (MAPK) 家族的活性,突出了其作为胃癌和其他多药耐药癌症的治疗潜力的 (Li 等,2008)。
在结直肠癌 (CRC) 中,卡雷宾 A 已被证明可抑制 TNF-β 诱导的 NF-κB 信号传导,从而降低 CRC 细胞活力、增殖、侵袭和集落形成。对 NF-κB 通路的这种抑制表明卡雷宾 A 在 CRC 中作为抗癌剂的潜力 (Buhrmann 等,2019)。
对细胞周期和凋亡的影响
发现卡雷宾 A 可导致人结肠癌细胞的 G2/M 周期停滞,改变各种细胞周期蛋白的水平并增加活性氧 (ROS) 水平。这种作用与该化合物对 DNA 损伤反应的影响相结合,强调了其在癌症预防和治疗中的潜力 (Liou 等,2016)。
抑制 NF-κB 信号传导
卡雷宾 A 抑制肿瘤细胞中 NF-κB 激活,NF-κB 激活是炎症和转移中的一个主要调节因子。这种抑制导致 NF-κB 调控的抗凋亡、增殖、侵袭和转移基因的下调,表明卡雷宾 A 在癌症预防和治疗中的作用 (Buhrmann 等,2020)。
抗肥胖和肝脂肪变性作用
卡雷宾 A 已显示出在高脂肪饮食诱导的肥胖模型中减轻体重增加和改善肝脂肪变性的有效性。它影响脂质代谢和 AMP 活化蛋白激酶 α 信号传导的激活,为治疗肥胖和相关的非酒精性脂肪肝疾病提供了一种新方法 (Lai 等,2015)。
对恶性周围神经鞘瘤细胞的影响
卡雷宾 A 可以抑制恶性周围神经鞘瘤细胞的增殖,影响多种信号通路并降低 Survivin 和 hTERT 的表达。这表明其作为神经纤维瘤病 1 型相关肿瘤的治疗选择的潜力 (Lee 等,2019)。
神经保护作用
卡雷宾 A 已被合成并显示出可保护神经元细胞免受 β-淀粉样蛋白损伤,这在阿尔茨海默病的背景下具有重要意义。其构效关系研究突出了羟基对生物活性的重要性 (Kim & Kim,2001)。
未来方向
: Mahmoudi, A., Hajihasani, M. M., Majeed, M., Jamialahmadi, T., & Sahebkar, A. (2024). Effect of Calebin-A on Critical Genes Related to NAFLD: A Protein-Protein Interaction Network and Molecular Docking Study. Current Genomics, 25(2), 120–139. DOI: 10.2174/0113892029280454240214072212 : Calebin A: Analytical Development for Pharmacokinetics Study. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. Link : Calebin A: Analytical Development for Pharmacokinetics Study. (2015). Sabinsa Corporation. PDF : Calebin A, a Compound of Turmeric, Down-Regulates Inflammatory Responses by Suppressing ERK1/2 and NF-κB Pathways in LPS-Stimulated Tendinopathy Fibroblasts. (2022). International Journal of Molecular Sciences, 23(3), 1695. [DOI: 10.3390/ijms23031695](https://www.mdpi.com/1422-0067/23/3/
属性
IUPAC Name |
[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-26-19-11-14(4-8-17(19)23)3-7-16(22)13-28-21(25)10-6-15-5-9-18(24)20(12-15)27-2/h3-12,23-24H,13H2,1-2H3/b7-3+,10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEWRTKHKAVRDI-ASVGJQBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318662 | |
| Record name | Calebin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calebin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Calebin A | |
CAS RN |
336784-82-8 | |
| Record name | Calebin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336784-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calebin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336784828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calebin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALEBIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09W0E67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
138 - 139 °C | |
| Record name | Calebin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Calebin A?
A1: While the exact mechanisms are still under investigation, research suggests that Calebin A exerts its effects primarily through the modulation of various signaling pathways, most notably the NF-κB pathway. [, , , , , , , ] It also appears to influence the activities of mitogen-activated protein kinases (MAPKs). []
Q2: How does Calebin A interact with the NF-κB pathway?
A2: Calebin A has been shown to suppress the phosphorylation and nuclear translocation of p65-NF-κB, a crucial step in the activation of this pathway. [, ] This inhibition appears to occur both in the cytoplasm and by interfering with p65-NF-κB binding to DNA in the nucleus. []
Q3: What are the downstream effects of NF-κB inhibition by Calebin A?
A3: By inhibiting NF-κB, Calebin A can suppress the expression of numerous genes involved in inflammation, cell survival, proliferation, and metastasis. [, , ] This translates to a reduction in the production of pro-inflammatory mediators, matrix metalloproteinases, and other factors promoting tumor growth and survival. [, , ]
Q4: Does Calebin A interact with other signaling pathways?
A4: Yes, research indicates that Calebin A may also modulate the PI3K/Akt/mTOR pathway, particularly in the context of autophagy. [] Furthermore, it has shown an influence on the TGF-β1 and FAK signaling pathways, particularly in the context of epithelial-mesenchymal transition. []
Q5: What is the significance of Calebin A’s effect on the HIF-1α pathway?
A5: Studies suggest that Calebin A can inhibit the TME-initiated expression of HIF-1α, a key regulator of tumor metabolism, angiogenesis, and metastasis. [] This inhibition contributes to the suppression of CRC cell migration and overall tumor malignancy. []
Q6: What is the molecular formula and weight of Calebin A?
A6: The molecular formula of Calebin A is C21H20O6, and its molecular weight is 368.38 g/mol. [, , ]
Q7: What spectroscopic data is available for Calebin A?
A7: Structural characterization of Calebin A has been performed using various spectroscopic techniques, including UV, IR, 1H NMR, and 13C NMR, both 1D and 2D. [, ] This data is crucial for confirming its identity and purity.
Q8: Has the stability of Calebin A been investigated?
A8: While specific stability studies under various conditions are limited in the provided research, the successful formulation of Calebin A into liposomes demonstrates its potential for enhanced stability and delivery. []
Q9: How is Calebin A metabolized and excreted?
A9: Studies in rats indicate that Calebin A is metabolized to a glucuronidated form and primarily excreted through non-renal routes. [, ]
Q10: What types of in vitro studies have been conducted with Calebin A?
A10: Numerous in vitro studies have demonstrated Calebin A's anticancer activity against various cancer cell lines, including colorectal, [, , , , , , ] gastric, [] melanoma, [] neuroblastoma, [] prostate, [] and hepatoma cells. [, ] These studies have investigated its effects on cell viability, proliferation, apoptosis, invasion, and migration.
Q11: What about Calebin A’s anti-inflammatory effects?
A11: In vitro studies have shown that Calebin A possesses concentration-dependent antioxidant activity and can inhibit lipoxygenase and cyclooxygenase enzymes, indicating anti-inflammatory potential. [, , ]
Q12: Has Calebin A's efficacy been evaluated in animal models?
A12: Yes, research in mice models has shown that Calebin A can prevent high-fat diet-induced obesity and hepatic steatosis, likely by activating AMPK signaling. [] Furthermore, it has exhibited promising effects in a xenograft model of colon cancer. []
Q13: Are there any strategies to improve the delivery of Calebin A?
A13: The development of Calebin A liposomes [] represents a promising strategy to enhance its delivery, potentially improving its bioavailability and therapeutic efficacy.
Q14: How is Calebin A typically quantified in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the quantification of Calebin A in biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





